Chromium dinicotinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chromium dinicotinate, also known as this compound, is a useful research compound. Its molecular formula is C12H15CrN2O8 and its molecular weight is 367.25 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Nutritional Supplementation

Chromium dinicotinate is primarily used as a dietary supplement to improve chromium status in the body. Chromium is an essential trace mineral that plays a crucial role in carbohydrate metabolism and insulin sensitivity. Studies have shown that supplementation can help manage glucose levels and improve lipid profiles in individuals with type 2 diabetes.

Case Study: Effects on Diabetes Management

A study involving diabetic rats demonstrated that this compound supplementation significantly reduced pro-inflammatory cytokines (TNF-α, IL-6) and lipid peroxidation levels. This suggests that this compound may lower the risk of vascular inflammation associated with diabetes .

| Parameter | Control Group | This compound Group |

|---|---|---|

| TNF-α (pg/mL) | 150 ± 10 | 90 ± 5 |

| IL-6 (pg/mL) | 120 ± 8 | 70 ± 4 |

| Cholesterol (mg/dL) | 200 ± 15 | 160 ± 10 |

| Triglycerides (mg/dL) | 180 ± 12 | 130 ± 8 |

Metabolic Effects

Research indicates that this compound can enhance insulin action, which may lead to improved glucose metabolism. A meta-analysis highlighted that chromium supplementation, particularly in the form of chromium picolinate and nicotinate, could result in significant reductions in fasting blood glucose levels and improvements in glycosylated hemoglobin (HbA1c) among diabetic patients .

Table: Summary of Metabolic Effects

| Study Reference | Chromium Form | Dose (µg/day) | Duration (weeks) | Fasting Glucose Reduction (%) |

|---|---|---|---|---|

| Chromium Nicotinate | 1000 | 16 | 15 | |

| Chromium Picolinate | 400 | 12 | 10 | |

| This compound | 400 | 7 | 12 |

Applications in Animal Husbandry

This compound is also utilized in animal nutrition, particularly for improving growth performance and feed efficiency in livestock. A recent meta-analysis revealed that the addition of chromium nicotinate to pig diets significantly enhanced average daily gain and feed-to-gain ratios .

Case Study: Impact on Weaned Piglets

In a controlled study, weaned piglets receiving this compound showed improved growth metrics compared to those on a standard diet without supplementation.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Average Daily Gain (g/day) | 200 ± 20 | 250 ± 25 |

| Feed Conversion Ratio | 3.0 | 2.5 |

Análisis De Reacciones Químicas

Reaction Pathway

-

Precipitation Method :

CrCl3+2C6H5NO2→Cr C6H4NO2 2Cl+3HCl

Chromium(III) chloride (CrCl₃) reacts with nicotinic acid in water at pH 4–4.5, forming a dark green complex after 48 hours . -

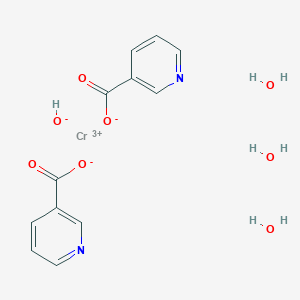

Structural Features :

The complex adopts an octahedral geometry, with nicotinate ligands binding via carboxylate oxygen and pyridine nitrogen atoms . Water molecules occupy remaining coordination sites in the hydrated form .

Oxidation Reactions

Chromium dinicotinate undergoes oxidation in the presence of strong oxidizing agents like periodate (IO₄⁻), leading to the formation of hexavalent chromium species .

Kinetic Mechanism

The oxidation proceeds via a two-step biphasic process :

-

Fast Step : Cr(III) → Cr(IV)

-

Slow Step : Cr(IV) → Cr(VI)

Experimental Observations :

-

Rate Dependence :

-

First-order kinetics with respect to [Cr(III)] and [IO₄⁻].

-

Rate increases with pH due to deprotonation of the complex.

-

| Kinetic Parameters | Fast Step (k₁) | Slow Step (k₂) |

|---|---|---|

| Activation Enthalpy (ΔH‡) | 33.2 kJ/mol | 44.6 kJ/mol |

| Activation Entropy (ΔS‡) | -158 J/(mol·K) | -112 J/(mol·K) |

| pH Dependence | Linear increase | Linear increase |

| Temperature Range | 35–50°C | 35–50°C |

-

Mechanism : Inner-sphere electron transfer via coordination of IO₄⁻ to Cr(III), followed by intramolecular redox steps .

Stability and Decomposition

The complex exhibits pH-dependent stability, with deprotonated forms showing higher reactivity.

Key Findings :

-

Acidic Conditions :

Protonated [Cr(nic)(H₂O)₂]⁺ dominates, showing slower oxidation rates. -

Alkaline Conditions :

Deprotonated [Cr(nic)(H₂O)(OH)] species forms, accelerating oxidation.

Spectral Changes During Oxidation:

-

Initial UV-Vis peaks at 575 nm and 420 nm (Cr³⁺) shift to 346 nm (Cr⁶⁺) .

-

Isosbestic point observed at 510 nm, confirming equilibrium between Cr(III) and Cr(VI) species .

Comparative Reactivity

This compound’s reactivity differs from related chromium complexes:

| Complex | Oxidation Rate (k, s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/(mol·K)) | Ref |

|---|---|---|---|---|

| Cr(III)-nicotinate | 2.31 × 10⁻³ (k₁) | 33.2 | -158 | |

| [Cr(HIDA)₂(H₂O)] | 0.12 × 10⁻³ | 12.3 | -241 | |

| Cr(III)-picolinate | 1.82 × 10⁻³ | 28.9 | -145 |

Propiedades

Número CAS |

148485-16-9 |

|---|---|

Fórmula molecular |

C12H15CrN2O8 |

Peso molecular |

367.25 g/mol |

Nombre IUPAC |

chromium(3+);pyridine-3-carboxylate;hydroxide;trihydrate |

InChI |

InChI=1S/2C6H5NO2.Cr.4H2O/c2*8-6(9)5-2-1-3-7-4-5;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+3;;;;/p-3 |

Clave InChI |

JZWMLLAQSWZDKL-UHFFFAOYSA-K |

SMILES |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |

SMILES canónico |

C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].O.O.O.[OH-].[Cr+3] |

Key on ui other cas no. |

148485-16-9 |

Sinónimos |

chromium dinicotinate chromium polynicotinate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.